molecular formula C9H13Cl2N3 B1282399 (1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride CAS No. 92809-96-6

(1H-Benzimidazol-2-ylmethyl)methylamine dihydrochloride

Cat. No. B1282399
Key on ui cas rn: 92809-96-6
M. Wt: 234.12 g/mol
InChI Key: CNFKFLUGCPBOPK-UHFFFAOYSA-N
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Patent
US05977101

Procedure details

Methylamine (5.0 g, 0.16 mole) was dissolved in a solution of Et2O (100 mL) and EtOH (5 mL) at 0° C., and 2-chloromethylbenzimidazole (13.4 g, 0.08 mole) was added in small portions. The reaction mixture was stirred at RT for 3 h, then was allowed to stand at RT overnight. More Et2O (200 mL) was added, and the reaction was cooled in an ice bath for 3 h before filtering off the precipitate. The filtrate was saturated with HCl and filtered, and the filtrate was concentrated. Silica gel chromatography (step gradient, 10-25% MeOH/CH2Cl2) yielded the title compound (2.5 g, 13%): 1H NMR (250 MHz, 5:1 DMSO-d6 /CDCl3) δ 7.13-7.54 (m, 4H), 4.11 (s, 2H), 2.50 (s, 3H); MS (ES) m/e 162.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
13%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Cl:3][CH2:4][C:5]1[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1>CCOCC.CCO>[ClH:3].[ClH:3].[CH3:1][NH:2][CH2:4][C:5]1[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CN
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
ClCC=1NC2=C(N1)C=CC=C2
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at RT overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice bath for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
before filtering off the precipitate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.Cl.CNCC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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